methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylamino group: This step might involve nucleophilic substitution reactions.
Addition of the (1E)-2-(4-methoxyphenyl)ethenyl group: This can be done through coupling reactions such as Heck or Suzuki coupling.
Esterification to form the carboxylate: This step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the benzylamino group or the methoxyphenyl group.
Reduction: Reduction reactions might target the imidazo[1,2-a]pyridine core or the ethenyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for coupling reactions: Palladium catalysts for Heck or Suzuki coupling.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, imidazo[1,2-a]pyridines are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, these compounds might be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for methyl 3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and might have similar biological activities.
Benzylamino derivatives: Compounds with the benzylamino group might exhibit similar reactivity and biological properties.
Methoxyphenyl derivatives: The presence of the methoxyphenyl group can influence the compound’s chemical and biological behavior.
Uniqueness
Methyl 3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C25H23N3O3/c1-30-21-11-8-18(9-12-21)10-13-22-24(26-17-19-6-4-3-5-7-19)28-15-14-20(25(29)31-2)16-23(28)27-22/h3-16,26H,17H2,1-2H3/b13-10+ |
InChI Key |
FHSJKRFEFVONOE-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C(N3C=CC(=CC3=N2)C(=O)OC)NCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(N3C=CC(=CC3=N2)C(=O)OC)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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